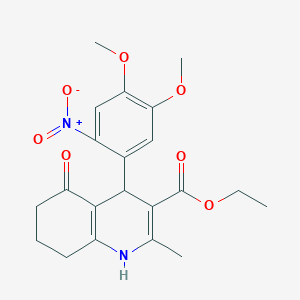![molecular formula C14H7Cl2F3INO B5196016 2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-iodobenzamide](/img/structure/B5196016.png)
2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-iodobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique properties that make it an ideal candidate for various applications, including drug development, cancer research, and imaging studies.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-iodobenzamide involves the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. This compound has been shown to target specific receptors and signaling pathways that are involved in cancer cell growth, making it a potent anti-cancer agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-iodobenzamide are still being studied. However, preliminary studies have shown that this compound can induce apoptosis in cancer cells, inhibit cell growth and proliferation, and reduce the size of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-iodobenzamide in lab experiments is its potent anti-cancer properties. This compound has shown promising results in preclinical studies, making it an ideal candidate for further research. However, one of the limitations of using this compound is its high cost and limited availability.
Direcciones Futuras
There are several future directions for the use of 2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-iodobenzamide in scientific research. One of the main areas of focus is the development of new anti-cancer therapies that utilize this compound. Additionally, researchers are exploring the use of this compound in imaging studies, as it has the potential to be used as a contrast agent in medical imaging. Further research is also needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields of medicine.
Métodos De Síntesis
The synthesis of 2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-iodobenzamide involves several steps, including the reaction of 5-iodosalicylic acid with thionyl chloride to produce 5-iodosalicyloyl chloride. This is then reacted with 2-chloro-4-(trifluoromethyl)aniline to produce the final product, 2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-iodobenzamide.
Aplicaciones Científicas De Investigación
The scientific research applications of 2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-iodobenzamide are diverse and varied. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound has the potential to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2F3INO/c15-10-3-2-8(20)6-9(10)13(22)21-12-4-1-7(5-11(12)16)14(17,18)19/h1-6H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKFPRNDIRDVQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)NC(=O)C2=C(C=CC(=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2F3INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1,1-dimethyl-2-(phenylthio)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5195946.png)


![3-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5195962.png)
![2-(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5195964.png)
![1-acetyl-4-{[2-(4-fluorophenyl)-5-methyl-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B5195971.png)
![2-cyano-3-(3-methoxy-4-{2-[(4-methylphenyl)thio]ethoxy}phenyl)acrylamide](/img/structure/B5195972.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-methyl-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B5195982.png)
![1-isobutyryl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5195990.png)

![N~2~-(3-bromophenyl)-N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5196001.png)
![2-methoxy-5-[3-(1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B5196002.png)
![{[6-(1,3-dioxooctahydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}acetic acid](/img/structure/B5196010.png)